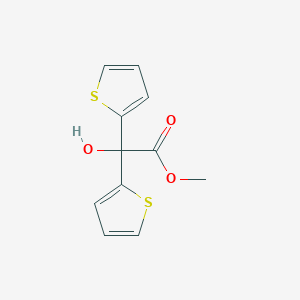

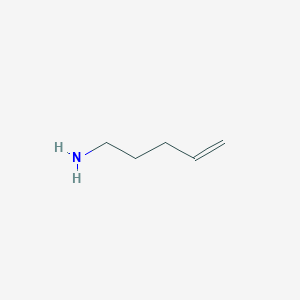

![molecular formula C29H38O5Si B131552 (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 92596-29-7](/img/structure/B131552.png)

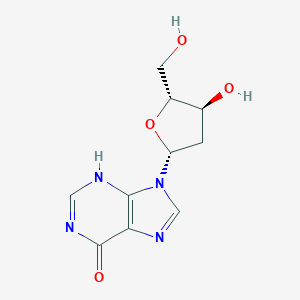

(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one" is a complex organic molecule that is not directly mentioned in the provided papers. However, the papers discuss closely related compounds and their synthesis, which can provide insights into the description of the compound . The compound appears to be a derivative of cyclopentafuranone, a structure that is present in various bioactive molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from readily available materials. In paper , the synthesis of a similar compound, (3aS,6aR)-(+)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one, is described. It begins with (R)-(-)-Carvone, which undergoes a series of reactions including mercury-mediated free-radical cyclization, periodate cleavage, regio- and stereoselective reduction, Baeyer-Villiger oxidation, saponification, mesylation, and elimination to yield the final product. This process highlights the complexity and the precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of cyclopentafuranone derivatives is characterized by a bicyclic system containing a lactone moiety. The stereochemistry is crucial, as it can significantly affect the biological activity of the compound. The synthesis methods described ensure the formation of the desired stereoisomers with high enantiomeric purity, which is essential for the potential pharmaceutical applications of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclopentafuranone derivatives are diverse and include radical cyclization, oxidation, reduction, and elimination reactions. These reactions are carefully orchestrated to build the complex molecular architecture while maintaining the integrity of the stereochemistry. The use of protecting groups and selective reagents is critical in achieving the desired transformations .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one" are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds are likely to be solid at room temperature and may exhibit specific optical rotation due to their chiral centers. Their solubility in organic solvents and reactivity towards various reagents would be influenced by the functional groups present in the molecule .

Applications De Recherche Scientifique

New Chiral Block for Cyclopentanoids Synthesis

A study by Gimazetdinov et al. (2016) discusses the hydroxymethylation of a bicyclic allylsilane derivative, leading to products that serve as new chiral blocks for cyclopentanoids synthesis. These compounds, including variants of the chemical , are pivotal for constructing cyclopentanoid systems, a core structure in many natural products and pharmaceuticals. The reactions explored show anti-addition products via SE2' mechanism, illustrating the compound's utility in stereocontrolled organic synthesis (Gimazetdinov et al., 2016).

Highly Efficient Chiral Resolution

Nemoto et al. (2004) describe the use of a cyclopenta[b]furan derivative for the chiral resolution and determination of absolute configuration of 2-alkanols. The study underscores the compound's role in facilitating diastereomeric separation and its implications for determining the stereochemistry of organic molecules. This application is crucial for the pharmaceutical industry and in the synthesis of enantiomerically pure compounds (Nemoto et al., 2004).

Asymmetric Synthesis of C15 Polyketide Spiroketals

Research conducted by Meilert et al. (2004) focuses on the asymmetric synthesis of C15 polyketide spiroketals using a 2,2'-methylenebis[furan] derivative. The study illustrates the compound's versatility in achieving high stereo- and enantioselectivity, pivotal for generating complex natural product analogs with potential biological activity. This work highlights the compound's application in synthesizing challenging molecular frameworks with precise stereochemical control (Meilert et al., 2004).

Propriétés

IUPAC Name |

(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O5Si/c1-29(2,3)35(21-12-6-4-7-13-21,22-14-8-5-9-15-22)32-20-24-23-18-27(30)33-25(23)19-26(24)34-28-16-10-11-17-31-28/h4-9,12-15,23-26,28H,10-11,16-20H2,1-3H3/t23-,24-,25+,26-,28?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUBBAJCNWPXGW-VBGSWAKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC4C3CC(=O)O4)OC5CCCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3[C@@H](C[C@H]4[C@@H]3CC(=O)O4)OC5CCCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562908 |

Source

|

| Record name | (3aR,4S,5R,6aS)-4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one | |

CAS RN |

92596-29-7 |

Source

|

| Record name | (3aR,4S,5R,6aS)-4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.